REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.[O:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C12(P(C34CC5CC(CC(C5)C3)C4)CCCC)CC3CC(CC(C3)C1)C2.C(O)(=O)C(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O.CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:9][C:4]1[CH:3]=[C:2]([C:14]2[O:10][CH:11]=[N:12][CH:13]=2)[CH:8]=[CH:7][C:5]=1[NH2:6] |f:4.5.6,9.10.11|
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C=C1)Cl
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Name
|
|
Quantity
|
0.064 mL
|
Type
|
reactant
|
Smiles
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O1C=NC=C1
|
Name
|
|
Quantity
|
0.017 g
|
Type
|
reactant
|
Smiles
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C12(CC3CC(CC(C1)C3)C2)P(CCCC)C23CC1CC(CC(C2)C1)C3
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Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0.201 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
|
Name
|
|
Quantity
|
5.4 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with water
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified via Biotage silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with (Cyclohexane/EtOAc 80/20 to 60/40)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |